REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:9])[C@H:6]([CH3:8])[NH2:7])[CH3:3].[CH2:10]([CH2:14][C:15](=O)[CH3:16])[C:11]([CH3:13])=O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:16][C:15]1[N:7]([CH:6]([CH3:8])[C:5]([O:4][CH2:2][CH3:3])=[O:9])[C:11]([CH3:13])=[CH:10][CH:14]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC([C@@H](N)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 5 hours
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Duration
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5 h
|
Type
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DISTILLATION
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Details
|
The acetic acid was distilled off under reduced pressure, and ethyl acetate
|
Type
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ADDITION
|
Details
|
added to the residue
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 29.2 g of a crude product
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed on a column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)C(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.118 mol | |
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |